molecular formula C11H15NO2 B1392906 3-((4-Methoxybenzyl)oxy)azetidine CAS No. 1219980-02-5

3-((4-Methoxybenzyl)oxy)azetidine

Cat. No. B1392906
CAS RN: 1219980-02-5
M. Wt: 193.24 g/mol
InChI Key: YJUVUYMZTANBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((4-Methoxybenzyl)oxy)azetidine” is a chemical compound with the empirical formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “3-((4-Methoxybenzyl)oxy)azetidine” can be represented by the SMILES string COC1=CC=C (C=C1)COC2CNC2 . The InChI representation is 1S/C11H15NO2/c1-13-10-4-2-9 (3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

“3-((4-Methoxybenzyl)oxy)azetidine” is a solid compound . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .

Scientific Research Applications

Medicinal Chemistry

“3-((4-Methoxybenzyl)oxy)azetidine” plays a significant role in medicinal chemistry due to its structural characteristics. The azetidine ring, being a four-membered heterocycle, exhibits considerable ring strain which translates into unique reactivity that can be harnessed for the synthesis of various pharmacologically active compounds . Its stability compared to related aziridines allows for facile handling and functionalization under appropriate conditions, making it a valuable scaffold in drug discovery .

Organic Synthesis

In organic synthesis, the strained structure of azetidines, including “3-((4-Methoxybenzyl)oxy)azetidine”, is exploited for various synthetic transformations. The ring strain and the presence of a nitrogen atom within the ring make azetidines reactive towards ring-opening, which is a key step in the synthesis of many complex molecules . This compound can serve as an intermediate in multistep synthetic routes, leading to the creation of diverse molecular architectures.

Drug Discovery

The unique reactivity profile of azetidines has made “3-((4-Methoxybenzyl)oxy)azetidine” a molecule of interest in the field of drug discovery. It can be used as a building block for the synthesis of novel drug candidates. The presence of the methoxybenzyl group may also influence the lipophilicity and metabolic stability of the derived compounds, which are crucial factors in the development of new drugs .

Polymerization

Azetidines are known to be used in polymerization processes due to their ability to undergo ring-opening polymerization. “3-((4-Methoxybenzyl)oxy)azetidine” could potentially be employed in the synthesis of polyamines, which have applications ranging from antibacterial coatings to non-viral gene transfection . The polymerization of azetidines can lead to polymers with various structures and properties, depending on the monomers and conditions used.

Chiral Templates

The azetidine ring system found in “3-((4-Methoxybenzyl)oxy)azetidine” can act as a chiral template in asymmetric synthesis. The inherent chirality of azetidines can be utilized to induce stereocontrol in the synthesis of enantiomerically pure compounds, which is a critical aspect of pharmaceutical chemistry . The methoxybenzyl group may also offer additional steric and electronic effects, further influencing the outcome of stereoselective reactions.

Chemical Research and Development

In R&D, “3-((4-Methoxybenzyl)oxy)azetidine” is provided to researchers as part of a collection of unique chemicals for early discovery work . It is used for exploratory studies to understand its reactivity patterns, stability under various conditions, and potential as a precursor for more complex molecules.

Future Directions

Azetidines, including “3-((4-Methoxybenzyl)oxy)azetidine”, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVUYMZTANBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679280
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methoxybenzyl)oxy)azetidine

CAS RN

1219980-02-5
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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